![molecular formula C14H17N3O2 B2690149 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione CAS No. 169206-62-6](/img/structure/B2690149.png)

3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

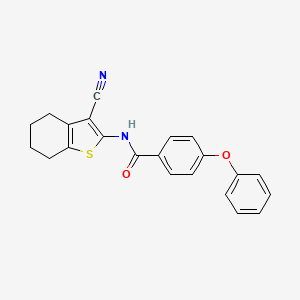

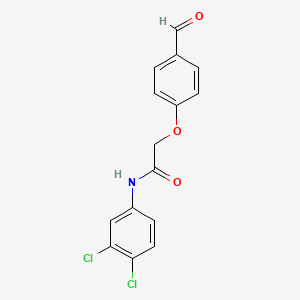

3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione is a chemical compound with the linear formula C14H17N3O2 . It is used as a research reagent in the synthesis of spirohydantoins from basic heterocyclic ketones .

Synthesis Analysis

The synthesis of 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione involves the use of basic heterocyclic ketones . The hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP) was used for optimization, employing the 6−31+G (d,p) basis set .Molecular Structure Analysis

The molecular structure of 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione is represented by the InChI code: 1S/C14H17N3O2/c18-12-14(6-8-15-9-7-14)16-13(19)17(12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19) .Physical And Chemical Properties Analysis

The molecular weight of 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione is 259.31 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Chemical Properties

Research on related chemical structures, such as triazaspirodecane derivatives, has explored their synthesis and chemical properties. For example, the work by Liang et al. (2007) introduced a method for preparing and bonding the monomer and polymer forms of a compound similar to 3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione to surfaces like silica gel particles and cellulose. This process rendered the treated materials antimicrobial after treatment with dilute sodium hypochlorite solutions, showcasing a potential application in creating antimicrobial surfaces (Liang, J., Barnes, K., Akdag, A., Worley, S. D., Lee, J., Broughton, R., & Huang, T. (2007)).

Pharmacological Applications

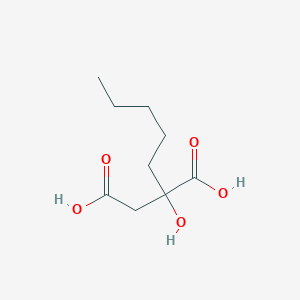

Another significant area of research is the pharmacological applications of triazaspirodecane derivatives. Váchal et al. (2012) described 1,3,8-triazaspiro[4.5]decane-2,4-diones as a class of pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, relevant for treating anemia. This discovery underscores the compound's role in stimulating erythropoietin (EPO) production, a key factor in addressing anemia (Váchal, P., Miao, S., Pierce, J., et al. (2012)).

Material Science Applications

The synthesis and application of spiro compounds also extend to material sciences, demonstrating unique properties that could be leveraged in creating new materials with specific functionalities. For instance, the development of liquid-crystalline compounds containing tricyclo(4.4.0.03,8)-decane (twistane) and spiro (3.3) heptane ring systems by Geivandov et al. (1987) highlights the potential of spiro compounds in designing materials with desired thermal and mesomorphic properties (Geivandov, R. C., Lastochkina, S. O., Goncharova, I., et al. (1987)).

properties

IUPAC Name |

3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-12-14(6-8-15-9-7-14)16-13(19)17(12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLGNVYLYHGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2690067.png)

![3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2690068.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690070.png)

![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)

![8-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2690075.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)

![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)

![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)